2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide
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Overview
Description
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide is a synthetic organic compound characterized by its unique chemical structure. This compound is of interest in various fields of scientific research due to its potential applications in medicinal chemistry, pharmacology, and industrial chemistry. Its structure includes a chloro group, a cyclopropylmethyl group, and a morpholine derivative, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Cyclopropylmethyl Intermediate: This step involves the reaction of cyclopropylmethanol with a suitable chlorinating agent, such as thionyl chloride, to form cyclopropylmethyl chloride.
Morpholine Derivative Preparation: The 4-methylmorpholine derivative can be synthesized by reacting morpholine with methyl iodide under basic conditions.
Amide Bond Formation: The final step involves the reaction of cyclopropylmethyl chloride with the 4-methylmorpholine derivative in the presence of a base, such as triethylamine, to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering the functional groups attached to the core structure.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms of the compound, potentially with altered amide or chloro groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, possibly acting on specific biological targets.
Biological Research: Used in studies to understand its effects on cellular processes and pathways.
Industrial Chemistry: Investigated for its utility in the synthesis of other complex organic molecules.
Pharmacology: Explored for its potential therapeutic effects and interactions with biological systems.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the morpholine derivative play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(cyclopropylmethyl)-N-methylpropanamide: Lacks the morpholine derivative, which may affect its reactivity and biological activity.
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide: Lacks the chloro group, potentially altering its chemical properties and reactivity.
2-Chloro-N-methyl-N-[(4-methylmorpholin-2-yl)methyl]propanamide: Lacks the cyclopropylmethyl group, which may influence its overall stability and interactions.
Uniqueness
2-Chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide is unique due to the combination of its chloro group, cyclopropylmethyl group, and morpholine derivative. This combination imparts specific chemical properties and reactivity patterns that distinguish it from similar compounds, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-10(14)13(17)16(7-11-3-4-11)9-12-8-15(2)5-6-18-12/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGSNKBLZGDPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1CC1)CC2CN(CCO2)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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